molecular formula C10H13BO3 B1442103 2-Formyl-5-isopropylphenylboronic acid CAS No. 1451390-89-8

2-Formyl-5-isopropylphenylboronic acid

Cat. No.: B1442103
CAS No.: 1451390-89-8
M. Wt: 192.02 g/mol
InChI Key: OUMRDYQDMKOJKZ-UHFFFAOYSA-N
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Description

2-Formyl-5-isopropylphenylboronic acid is a boronic acid derivative with the molecular formula C10H13BO3 and a molecular weight of 192.01 g/mol. This compound is characterized by the presence of a formyl group (–CHO) and an isopropyl group (–CH(CH3)2) attached to a phenyl ring, along with a boronic acid group (–B(OH)2). It is a valuable research chemical used in various fields, including organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-isopropylphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Aryl Halide: 2-Bromo-5-isopropylbenzaldehyde

    Organoboron Compound: Bis(pinacolato)diboron

    Catalyst: Palladium(II) acetate (Pd(OAc)2)

    Base: Potassium carbonate (K2CO3)

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-isopropylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4, H2O, 0-25°C

    Reduction: NaBH4, LiAlH4, THF, 0-25°C

    Substitution: Pd(OAc)2, K2CO3, THF, 80-100°C

Major Products

    Oxidation: 2-Carboxy-5-isopropylphenylboronic acid

    Reduction: 2-Hydroxymethyl-5-isopropylphenylboronic acid

    Substitution: Various biaryl compounds depending on the aryl or vinyl halide used

Scientific Research Applications

2-Formyl-5-isopropylphenylboronic acid has diverse applications in scientific research, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

    Pharmaceutical Development: Employed in the synthesis of potential drug candidates and bioactive molecules.

    Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

Mechanism of Action

The mechanism of action of 2-Formyl-5-isopropylphenylboronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The formyl group can also participate in various chemical reactions, further enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

  • 2-Formylphenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 5-Trifluoromethyl-2-formylphenylboronic acid

Uniqueness

2-Formyl-5-isopropylphenylboronic acid is unique due to the presence of both the isopropyl and formyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other formylphenylboronic acids and can lead to different chemical and biological properties .

Properties

IUPAC Name

(2-formyl-5-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-7(2)8-3-4-9(6-12)10(5-8)11(13)14/h3-7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMRDYQDMKOJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)C)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225944
Record name Boronic acid, B-[2-formyl-5-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451390-89-8
Record name Boronic acid, B-[2-formyl-5-(1-methylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451390-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-formyl-5-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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